

Entinostat IC50 HDAC1 HDAC3 inhibition

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Compound Focus: Entinostat

CAS No.: 209783-80-2

Cat. No.: S548371

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Entinostat's HDAC Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Entinostat** against different HDAC isoforms, highlighting its class I selectivity [1] [2]. Please note that different studies and assay conditions can yield varying absolute values.

HDAC Isoform	IC ₅₀ (nM)	Class
HDAC1	243 - 510 nM	Class I
HDAC2	453 nM	Class I
HDAC3	248 - 1700 nM	Class I
HDAC8	No significant activity	Class I
Class II HDACs	No significant activity	Class II/IV

Core Experimental Protocols for Key Assays

The following methodologies are central to evaluating **Entinostat**'s biological activity, based on protocols from the search results.

Cell Viability and Proliferation Assay (MTS Assay)

This colorimetric assay is used to determine the cytotoxic effects and anti-proliferative activity of **Entinostat**.

- **Cell Seeding:** Plate cells in 96-well plates at a density of $0.5-1.0 \times 10^4$ cells per well in 80 μL of culture medium [3].
- **Drug Treatment:** Add **Entinostat** to the wells across a range of concentrations (e.g., 0.1 μM to 10 μM). Include control wells with media only and vehicle (e.g., DMSO) only [4] [3].
- **Incubation:** Incubate plates for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO_2 atmosphere [1].
- **Viability Measurement:** Add 20 μL of MTS reagent (CellTiter 96 AQueous One Solution) directly to each well. Incubate for 1-4 hours at 37°C [5] [3].
- **Data Acquisition and Analysis:** Measure the absorbance at 490 nm using a plate reader. The amount of formazan product produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value using non-linear regression analysis [5].

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment and Harvest:** Treat cells with **Entinostat** at the desired concentration and duration. Collect both floating and adherent cells and wash with cold PBS [4].
- **Staining:** Resuspend the cell pellet in 100 μL of Annexin V binding buffer. Add Annexin V-FLUOS and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark [3].
- **Analysis:** Add an additional 400 μL of binding buffer to each tube and analyze the cells immediately using a flow cytometer (e.g., FACSCalibur).
 - **Annexin V-/PI-:** Viable cells.
 - **Annexin V+/PI-:** Early apoptotic cells.
 - **Annexin V+/PI+:** Late apoptotic cells.
 - **Annexin V-/PI+:** Necrotic cells [3].

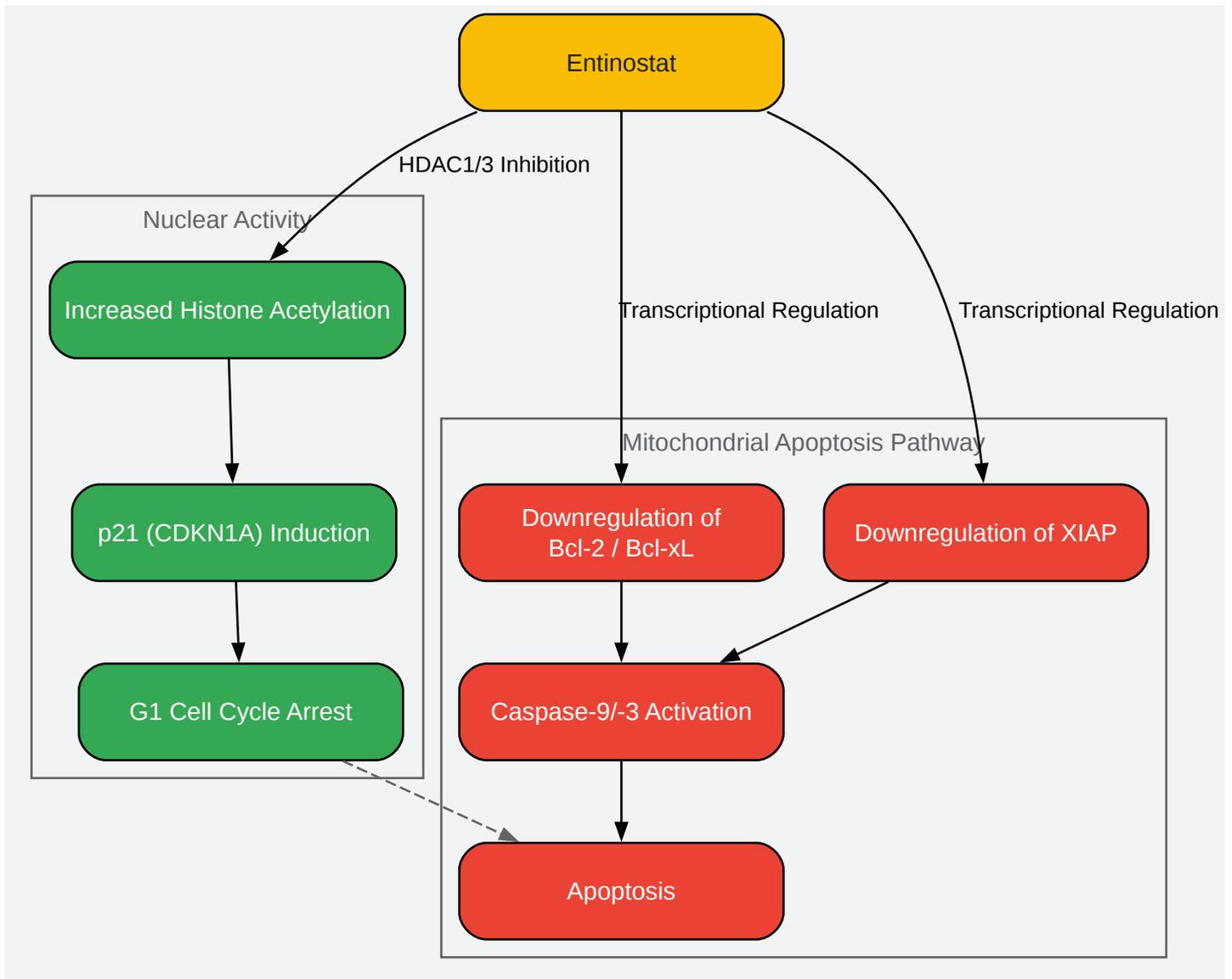
Protein Expression Analysis by Western Blot

This method is used to confirm target engagement and investigate mechanism of action.

- **Protein Extraction:** Lyse **Entinostat**-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge to remove debris [3].
- **Protein Quantification and Separation:** Determine protein concentration using a BCA assay. Dilute 30-50 µg of total protein in SDS loading buffer, heat denature, and load onto an SDS-polyacrylamide gel (e.g., 12% Tris-HCl Ready Gel). Electrophorese to separate proteins [3].
- **Membrane Transfer and Blocking:** Transfer proteins from the gel to a nitrocellulose membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature [3].
- **Antibody Incubation:**
 - **Primary Antibody:** Incubate membrane with specific primary antibodies (e.g., Acetyl-Histone H3, p21, Bcl-2, Bcl-xL, cleaved caspase-3) diluted in blocking buffer overnight at 4°C [4] [3].
 - **Secondary Antibody:** Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [3].
- **Detection:** Use a chemiluminescent substrate (e.g., SuperSignal West Dura) to visualize protein bands. A housekeeping protein like β-actin should be probed as a loading control [3].

Entinostat Mechanism of Action Pathway

The diagram below illustrates the key molecular mechanisms and pathways modulated by **Entinostat** in cancer cells, as described in the research [4] [3].



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This diagram shows how **Entinostat**'s inhibition of Class I HDACs triggers dual pathways leading to cell cycle arrest and apoptosis [4] [3].

Key Research Applications and Evidence

- **B-cell Lymphoma:** **Entinostat** demonstrates activity in rituximab-sensitive and -resistant models. It downregulates anti-apoptotic proteins (Bcl-xL), induces apoptosis, and can synergize with rituximab in vivo by upregulating CD20 expression [4].

- **Hodgkin Lymphoma (HL):** In HL-derived cell lines, **Entinostat** induces dose-dependent cell death, increases histone H3 acetylation, upregulates p21, downregulates XIAP, Bcl-2, and Bcl-xL, and shows synergistic effects with Bcl-2 inhibitors [3].
- **Overcoming Resistance:** Research in Diffuse Large B-cell Lymphoma (DLBCL) suggests that while selective inhibition of HDAC1/2 induces reversible growth arrest (a resistant phenotype), efficient targeting of **HDAC3 is critical for triggering DNA damage, S-phase delay, and cytotoxicity** [6]. This highlights the therapeutic importance of **Entinostat's** HDAC3 inhibitory activity.

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